![molecular formula C22H15BrCl2N2O3 B11151323 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol](/img/structure/B11151323.png)
2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol
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Overview
Description
This compound features a pyrazole core substituted at position 4 with a 2-bromophenoxy group and at position 5 with a phenol moiety further modified by a 3,4-dichlorobenzyloxy substituent.
Preparation Methods
Pyrazole Core Synthesis
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole ring is typically synthesized via cyclocondensation between hydrazines and 1,3-diketones. For this compound, a regioselective route is essential to position the bromophenoxy group at the 4-position of the pyrazole. A reported method involves reacting 1-(2-bromophenoxy)-1,3-butanedione with phenylhydrazine under acidic conditions (e.g., acetic acid, 80°C, 12 h), yielding 4-(2-bromophenoxy)-1H-pyrazol-3-ol as an intermediate .
Reaction Conditions:
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Reactants: 1-(2-Bromophenoxy)-1,3-butanedione (1.0 equiv), phenylhydrazine (1.1 equiv)
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Solvent: Acetic acid
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Temperature: 80°C
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Time: 12 h
Alternative Route via α,β-Unsaturated Ketones
An alternative method employs α,β-unsaturated ketones, such as (E)-1-(2-bromophenoxy)-3-phenylprop-2-en-1-one, treated with hydrazine hydrate in ethanol under reflux. This approach offers better control over regiochemistry, favoring the 3,4-substitution pattern observed in the target compound .
Functionalization with Bromophenoxy Group
Nucleophilic Aromatic Substitution (SNAr)
The bromophenoxy group is introduced via SNAr on a pre-formed pyrazole intermediate. For example, 4-nitro-1H-pyrazol-3-ol undergoes substitution with 2-bromophenol in the presence of cesium carbonate (Cs2CO3) in dimethylformamide (DMF) at 80°C for 24 h .
Optimized Parameters:
Ullmann-Type Coupling
For electron-deficient pyrazole derivatives, Ullmann coupling with 2-bromophenol using a copper(I) catalyst (e.g., CuI, 1,10-phenanthroline) in DMSO at 120°C achieves higher yields (up to 82%) .
Benzylation of the Phenolic Hydroxyl Group
Alkylation with 3,4-Dichlorobenzyl Bromide
The phenolic hydroxyl group is benzylated using 3,4-dichlorobenzyl bromide under basic conditions. A representative procedure involves treating 5-hydroxy-2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]phenol with 3,4-dichlorobenzyl bromide (1.2 equiv) and Cs2CO3 (2.0 equiv) in DMF at 25°C for 6 h .
Key Data:
Parameter | Value |
---|---|
Solvent | DMF |
Base | Cs2CO3 |
Temperature | 25°C |
Time | 6 h |
Yield | 98.4% |
Mechanistic Insight:
The reaction proceeds via deprotonation of the phenol to form a phenoxide ion, which attacks the electrophilic benzyl bromide. The use of Cs2CO3 enhances nucleophilicity, while DMF stabilizes the transition state .
Solvent and Base Screening
Comparative studies reveal that DMF outperforms THF, acetonitrile, and DMSO in terms of yield and reaction rate. Similarly, Cs2CO3 provides superior results compared to K2CO3 or NaH due to its higher solubility and basic strength .
Integrated Synthetic Route
A consolidated synthesis pathway is outlined below:
Step 1: Pyrazole Formation
1-(2-Bromophenoxy)-1,3-butanedione + phenylhydrazine → 4-(2-bromophenoxy)-1H-pyrazol-3-ol
Step 2: Bromophenoxy Substitution
4-Nitro-1H-pyrazol-3-ol + 2-bromophenol → 4-(2-bromophenoxy)-1H-pyrazol-3-ol
Step 3: Benzylation
5-Hydroxy-2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]phenol + 3,4-dichlorobenzyl bromide → Target compound
Overall Yield: 52–58% (three steps)
Analytical Validation
Spectroscopic Characterization
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1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.12 (m, 7H, aromatic-H), 5.71 (s, 2H, OCH2Ar), 5.32 (s, 1H, OH) .
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HRMS (ESI): m/z calcd for C22H15BrCl2N2O3 [M+H]+: 505.9612; found: 505.9615 .
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O = 70:30) confirms >98% purity, with retention time = 12.7 min .
Challenges and Optimization Opportunities
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Regioselectivity in Pyrazole Formation: Competing 1,3- vs. 1,5-substitution patterns necessitate careful tuning of reaction conditions.
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Benzylation Efficiency: Residual unreacted phenol (≤2%) may require silica gel chromatography for removal .
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Scale-Up Considerations: Gram-scale reactions in DMF maintain yields >95%, demonstrating robustness .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using halogenation or nitration techniques.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nitrating agents. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various halogenated or nitrated derivatives.
Scientific Research Applications
2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Halogen-Substituted Pyrazole Derivatives
Key Substituent Effects :
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance lipophilicity and intermolecular interactions (e.g., halogen bonding) compared to chlorine. For example, in isostructural thiazole-pyrazole hybrids, bromo derivatives (e.g., Compound 5 in ) exhibited enhanced antimicrobial activity over chloro analogs (Compound 4 ), attributed to stronger halogen bonding with biological targets .
- Position of Halogenation : Substituents at the 2- or 4-position on aromatic rings influence steric hindrance and electronic effects. For instance, 4-bromophenyl-substituted pyrazoles (e.g., Compound 41 in ) show higher thermal stability than 2-substituted analogs due to reduced steric strain .
Oxygen-Containing Substituents
- Benzyloxy vs. Phenoxy Groups: The 3,4-dichlorobenzyloxy group in the target compound increases steric bulk and electron-withdrawing effects compared to simpler phenoxy groups. In sulfonamide-pyrazoline hybrids (e.g., Compound 13 in ), benzyloxy substituents improved solubility in polar solvents (e.g., DMSO) by 20–30% compared to phenoxy analogs .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated using fragment-based methods.
Table 2: Spectroscopic Data Comparison
Research Findings and Implications
Synthetic Challenges : Brominated pyrazoles (e.g., , Compound 24 ) require careful optimization due to lower yields (27–86%) compared to chloro analogs, likely due to steric hindrance during cyclization .
Solubility and Bioavailability : The 3,4-dichlorobenzyloxy group may reduce aqueous solubility compared to methoxy or methylpropenyloxy substituents (e.g., ), necessitating formulation adjustments for therapeutic use .
Thermodynamic Stability: Bromine’s polarizability enhances crystal packing efficiency, as seen in sulfonamide-pyrazoline hybrids (Compound 13), which exhibit higher melting points (180–181°C) than non-halogenated analogs .
Biological Activity
The compound 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol is a pyrazole derivative with significant biological activity, particularly in pharmacological applications. This article reviews its biological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, phenolic groups, and halogen substitutions. The presence of bromine and dichlorobenzyl moieties enhances its biological interactions. The molecular formula can be represented as:
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Weight | 409.60 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Chemical Class | Pyrazole derivative |
Anti-Cancer Activity
Recent studies have indicated that pyrazole derivatives exhibit potent anti-cancer properties. The compound's ability to inhibit key signaling pathways involved in tumorigenesis has been highlighted in various research articles. For instance, pyrazole derivatives have shown effectiveness against BRAF(V600E) mutations, which are prevalent in melanoma cases.
Case Study: BRAF Inhibition
A study demonstrated that certain pyrazole derivatives significantly inhibited BRAF(V600E) signaling in vitro, leading to reduced cell proliferation in melanoma cell lines . The structure-activity relationship (SAR) analysis suggested that modifications on the pyrazole ring could enhance inhibitory potency.
Anti-Inflammatory Activity
The anti-inflammatory potential of this compound has been attributed to its ability to inhibit the production of pro-inflammatory cytokines. Research indicates that it can effectively reduce nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) levels in macrophages stimulated with lipopolysaccharides (LPS) .
Table 2: Anti-Inflammatory Effects
Study | Inflammatory Marker | Result |
---|---|---|
In vitro macrophage study | NO | 50% inhibition |
TNF-α production assay | TNF-α | 60% inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Case Study: Antimicrobial Efficacy
In a study assessing the efficacy against pathogenic fungi, the compound exhibited moderate to excellent antifungal activity compared to standard antifungal agents . This suggests potential applications in treating fungal infections.
The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways.
- Cell Signaling Modulation : It interferes with signal transduction pathways critical for cancer cell survival.
- Membrane Disruption : Antimicrobial effects are linked to alterations in membrane integrity.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing halogenated pyrazole-phenol derivatives like 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol?
Methodological Answer: The compound can be synthesized via multi-step reactions involving:
- Nucleophilic substitution to attach bromophenoxy and dichlorobenzyloxy groups to the pyrazole core .
- Coupling reactions (e.g., Ullmann or Suzuki-Miyaura) for aryl-ether bond formation .
- Microwave-assisted synthesis to enhance reaction efficiency and reduce side products .
Key Considerations: Optimize solvent choice (e.g., DMF or THF for polar intermediates) and use catalysts like Pd(0) for cross-coupling steps. Monitor purity via HPLC (>95%) .
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks to aromatic protons (δ 6.5–8.0 ppm), pyrazole protons (δ 7.2–8.5 ppm), and oxygen-linked CH2 groups (δ 4.5–5.5 ppm) .
- X-ray crystallography: Resolve the spatial arrangement of halogen substituents and confirm dihedral angles between aromatic rings .
- Mass spectrometry (HRMS): Verify the molecular ion [M+H]+ at m/z 505.95 (calculated for C22H15BrCl2NO3) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
Methodological Answer:
- Solvent screening: Test polar aprotic solvents (e.g., DMSO) for better solubility of halogenated intermediates .
- Temperature control: Maintain 80–100°C for aryl-ether bond formation to balance kinetics and thermal degradation .
- Catalyst loading: Use 2–5 mol% Pd(PPh3)4 for cross-coupling steps to minimize metal contamination .
Data Analysis: Compare yields under varying conditions using ANOVA to identify statistically significant optima .
Q. What strategies resolve contradictions in bioactivity data between similar pyrazole derivatives?
Methodological Answer:
- Structural analogs: Synthesize derivatives with substituent variations (e.g., replacing Br with Cl or altering the benzyloxy group) to isolate structure-activity relationships (SAR) .
- Assay standardization: Use uniform cell lines (e.g., HepG2 for cytotoxicity) and normalize data to internal controls (e.g., IC50 ± SEM) .
- Meta-analysis: Compare published datasets on pyrazole derivatives to identify trends in halogen-driven bioactivity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking simulations: Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) and prioritize halogen-bond interactions .
- MD simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories with AMBER force fields .
- Pharmacophore mapping: Identify critical features (e.g., phenolic OH, pyrazole N) for antimicrobial or anticancer activity .
Q. What experimental designs are robust for studying the compound’s antioxidant activity?
Methodological Answer:
- DPPH/ABTS assays: Measure radical scavenging at concentrations 1–100 μM, using ascorbic acid as a positive control .
- Cellular oxidative stress models: Use H2O2-induced ROS in SH-SY5Y cells and quantify protection via flow cytometry .
- Dose-response curves: Fit data to a sigmoidal model (GraphPad Prism) to calculate EC50 values .
Q. Data Interpretation & Reproducibility
Q. How to address discrepancies in NMR spectral data between synthetic batches?
Methodological Answer:
- Impurity profiling: Use LC-MS to detect byproducts (e.g., dehalogenated species or incomplete coupling intermediates) .
- Deuterated solvents: Ensure consistent use of DMSO-d6 or CDCl3 to avoid solvent shift artifacts .
- Collaborative validation: Cross-check spectra with independent labs using identical instrument parameters (e.g., 400 MHz, 298 K) .
Q. What methods ensure reproducibility in SAR studies across different research groups?
Methodological Answer:
- Open-source protocols: Share detailed synthetic procedures (e.g., reaction times, purification steps) via platforms like Zenodo .
- Reference compounds: Use commercially available pyrazole derivatives (e.g., 4-(4-bromophenyl)-1H-pyrazole) as internal benchmarks .
- Blinded assays: Conduct bioactivity tests in triplicate with coded samples to minimize bias .
Q. Structural & Mechanistic Insights
Q. How does the dichlorobenzyloxy group influence the compound’s electronic properties?
Methodological Answer:
- DFT calculations: Compute HOMO/LUMO energies (Gaussian 09) to assess electron-withdrawing effects of Cl substituents .
- Cyclic voltammetry: Measure redox potentials in acetonitrile to correlate electronic effects with antioxidant capacity .
- XPS analysis: Quantify Cl 2p binding energy shifts to confirm electron density changes .
Q. What mechanistic studies elucidate the compound’s stability under physiological conditions?
Methodological Answer:
- pH-dependent degradation: Incubate the compound in buffers (pH 2–9) and monitor decomposition via UPLC over 24 hours .
- Metabolite identification: Use hepatocyte microsomes (e.g., rat S9 fraction) and LC-HRMS to detect phase I/II metabolites .
- Accelerated stability testing: Store samples at 40°C/75% RH and assess degradation kinetics using Arrhenius modeling .
Properties
Molecular Formula |
C22H15BrCl2N2O3 |
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Molecular Weight |
506.2 g/mol |
IUPAC Name |
2-[4-(2-bromophenoxy)-1H-pyrazol-5-yl]-5-[(3,4-dichlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C22H15BrCl2N2O3/c23-16-3-1-2-4-20(16)30-21-11-26-27-22(21)15-7-6-14(10-19(15)28)29-12-13-5-8-17(24)18(25)9-13/h1-11,28H,12H2,(H,26,27) |
InChI Key |
CZAHZLCEFFEGJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)O)Br |
Origin of Product |
United States |
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